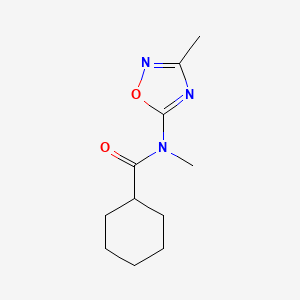
Hexaphosphorinane, hexaphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexaphenylhexaphosphinane is an organophosphorus compound characterized by a six-membered ring structure in which each phosphorus atom is bonded to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexaphenylhexaphosphinane typically involves the cyclization of phosphorus-containing precursors under controlled conditions. One common method involves the reaction of phenylphosphine with a suitable halogenated compound in the presence of a base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1,2,3,4,5,6-Hexaphenylhexaphosphinane may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexaphenylhexaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1,2,3,4,5,6-Hexaphenylhexaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
作用機序
The mechanism by which 1,2,3,4,5,6-Hexaphenylhexaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and phosphorus atoms play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphorus compound with three phenyl groups.
Hexaphenylbenzene: A carbon-based analog with six phenyl groups attached to a benzene ring.
Phosphorus Pentachloride: Another phosphorus compound with different reactivity and applications.
Uniqueness
1,2,3,4,5,6-Hexaphenylhexaphosphinane is unique due to its six-membered ring structure with alternating phosphorus and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
特性
CAS番号 |
4552-71-0 |
|---|---|
分子式 |
C36H30P6 |
分子量 |
648.5 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexakis-phenylhexaphosphinane |
InChI |
InChI=1S/C36H30P6/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H |
InChIキー |
NXDSPGPVRHRWFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P2P(P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)


![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)





![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)

![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)


